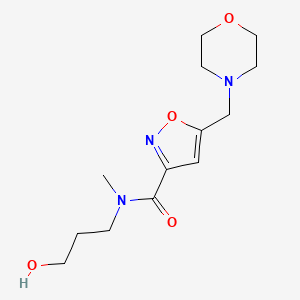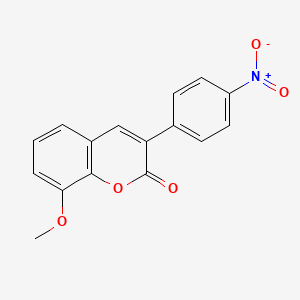
8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one, also known as MNPC, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology.
Mécanisme D'action
The mechanism of action of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one can reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one for lab experiments is its relatively simple synthesis method and high yield. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has shown promising results in various scientific research applications, making it a valuable tool for studying cancer cell growth and inflammation. However, one of the main limitations of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in some experimental setups.
Orientations Futures
There are several future directions for 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one research. One potential direction is the development of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one derivatives with improved solubility and bioavailability. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one could be studied in combination with other anticancer agents to determine its potential as a synergistic therapy. Finally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one could be studied in animal models of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, to determine its potential as an anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one involves the reaction of 4-nitrophenol with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 4-nitrophenylacetoacetate. This intermediate is then reacted with 5-methoxy-1,3-benzodioxole-6-carbaldehyde in the presence of sodium methoxide to form 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased by recrystallization.
Applications De Recherche Scientifique
8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has shown promising results in various scientific research applications. One of the most significant applications of 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 8-methoxy-3-(4-nitrophenyl)-2H-chromen-2-one has also been studied for its potential as an anti-inflammatory and antioxidant agent.
Propriétés
IUPAC Name |
8-methoxy-3-(4-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-14-4-2-3-11-9-13(16(18)22-15(11)14)10-5-7-12(8-6-10)17(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQZBWZNEQUUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

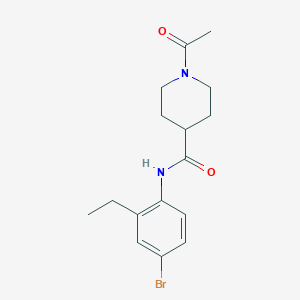
![methyl 2-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B5459819.png)
![4-[3-(4-morpholinylmethyl)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine dihydrochloride](/img/structure/B5459824.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5459827.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5459834.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5459845.png)
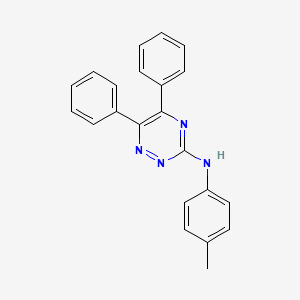
![2-(allylthio)-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5459858.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-fluorophenyl)piperidine](/img/structure/B5459875.png)
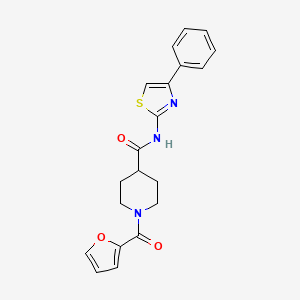
![N~4~-{2-[(cyclohexylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5459877.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459892.png)
